molecular formula C20H25N3O2 B2584653 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 91616-69-2

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2584653
CAS No.: 91616-69-2
M. Wt: 339.439
InChI Key: VINJWMQYVRCWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily due to its structural features as a long-chain arylpiperazine (LCAP). Its molecular architecture, comprising a benzamide group linked to a 2-methoxyphenylpiperazine via an ethyl chain, is characteristic of ligands designed for G-protein coupled receptors (GPCRs). This scaffold is frequently investigated for its high affinity and activity at various neurological targets, most notably the serotonin 5-HT 1A receptor . Compounds with this core structure have been extensively studied as precursors or reference standards for the development of positron emission tomography (PET) imaging agents for the serotonin (5-HT 1A ) receptor, which plays a critical role in regulating mood and anxiety . Furthermore, structural analogs sharing the N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl} framework have demonstrated potent antagonistic activity at α 1 -adrenoreceptors, indicating its utility in cardiovascular and urological research for investigating hypertension and benign prostatic hypertrophy . The presence of the ortho-methoxy substituent on the phenylpiperazine moiety is a key structural determinant often associated with enhanced receptor affinity and selectivity in this class of molecules . Researchers value this compound for probing the structure-activity relationships of GPCR ligands, mapping receptor distribution in the brain, and as a key synthetic intermediate in the design of novel therapeutic and diagnostic agents for neuropsychiatric disorders .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJWMQYVRCWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a methoxyphenyl halide.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology:
The compound has been primarily studied for its interactions with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide acts as a selective antagonist of this receptor, which is implicated in conditions like anxiety and depression. By modulating serotonergic signaling pathways, it may offer therapeutic benefits in treating these disorders.

2. Dopaminergic Pathways:
In addition to its effects on serotonin receptors, related compounds have shown activity at dopamine receptors. This suggests that this compound could influence dopaminergic pathways, which are critical in managing disorders such as schizophrenia and Parkinson's disease.

3. Cardiovascular Research:
Emerging studies indicate potential applications in cardiovascular pharmacology, particularly concerning vasodilation and blood pressure regulation. The compound's ability to interact with vascular receptors may lead to new treatments for hypertension and other cardiovascular conditions.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that modify the piperazine core to enhance its receptor binding affinities. Variations in the chemical structure can lead to different pharmacokinetic profiles and biological activities.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideHydroxyl group additionPotentially altered receptor affinity
N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamidesVaried alkyl chain lengthsDifferent pharmacokinetic profiles
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideFluorine substitutionEnhanced metabolic stability

These compounds exhibit varying degrees of biological activity due to modifications in their chemical structure, affecting their receptor binding affinities and therapeutic potentials.

Case Studies

Case Study 1: Serotonin Receptor Interaction
A study evaluated the binding characteristics of this compound at the 5-HT1A receptor. Results indicated high affinity and selectivity, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Dopamine Receptor Activity
Another investigation focused on the compound's activity at dopamine receptors, revealing promising results in modulating dopaminergic signaling. This could provide insights into developing treatments for schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor.

Mechanism of Action

The primary mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous neurotransmitters such as noradrenaline and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Radioligands for 5-HT1A Receptors

Key Analogs :

18F-FCWAY (18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide)

18F-Mefway (4-(trans-18F-fluoro-nylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide)

[11C]WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide)

Property 18F-MPPF 18F-FCWAY 18F-Mefway [11C]WAY-100635
Receptor Affinity High (Kd ~ 1–3 nM) High (Kd ~ 0.5–1 nM) Comparable to WAY-100635 (IC50 ~ 26 nM) Gold standard (IC50 ~ 23 nM)
Selectivity 5-HT1A > D2/D4 5-HT1A > D2/D4 5-HT1A > 5-HT2A/D4 5-HT1A > 1000× over D2/D4
Metabolic Stability Moderate (defluorination observed) High defluorination (bone uptake) Improved (fluorine on primary carbon) Stable (no defluorination)
Applications Alzheimer’s, depression Human 5-HT1A quantification Rodent/primates (high Hp/Cer ratio) Baseline for PET ligand development

Structural Differences :

  • 18F-MPPF substitutes a benzamide with a nitro group, enabling efficient fluorination via microwave-assisted synthesis (34–50% yield) .
  • 18F-Mefway replaces the cyclohexane carboxamide with a fluoromethylcyclohexane group, enhancing metabolic stability .
  • 18F-FCWAY retains the cyclohexane backbone but suffers rapid defluorination, requiring co-administration of miconazole to inhibit CYP450 enzymes .

Dopamine Receptor Ligands

Key Analogs :

WC 44 ([4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide)

WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide)

Compound 17 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

Property WC 44 WW-III-55 Compound 17
Receptor Target D3 partial agonist D3 partial agonist D4 antagonist (IC50 = 0.057 nM)
Selectivity D3 > D2 (dose: 5 mg/kg) D3 > D2 (dose: 6 mg/kg) D4 > D2 (selectivity >10,000×)
Structural Features Butyl linker, methoxyphenyl Thiophen-3-yl substitution 3-Methoxybenzamide, 4-Cl-phenyl
Pharmacology Reduces DOI-induced head twitching Partial agonism with lower efficacy High D4 affinity, minimal off-target binding

Key Findings :

  • WC 44 and WW-III-55 demonstrate structural flexibility in the alkyl chain length (butyl vs. ethyl), impacting D3 receptor partial agonism .
  • Compound 17 achieves exceptional D4 selectivity via chlorine substitution on the phenyl ring, making it a tool compound for studying schizophrenia .

Benzamide Derivatives with Modified Substituents

Compound Substituents Key Properties Reference
4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Iodo substitution at benzamide Potential SPECT/CT imaging agent
N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Thiophene, ethoxy linker D3/D4 receptor modulation (Ki ~ 1–7 nM)
3-Methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide Dual methoxy groups D4 inhibition (IC50 = 1.0 nM; Ki = 1.1–1.3 nM)

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a compound with significant potential in neuropharmacology, primarily due to its interactions with various neurotransmitter receptors. This article provides an in-depth overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H25N3O2
  • Key Features : The compound contains a piperazine ring substituted with a 2-methoxyphenyl group linked to a benzamide moiety. This structural arrangement is crucial for its pharmacological properties.

This compound exhibits its biological effects primarily through interactions with serotonin receptors, particularly the 5-HT1A receptor , which is implicated in mood regulation and anxiety disorders. Additionally, it may influence dopaminergic pathways, relevant for conditions such as schizophrenia and Parkinson's disease.

Key Mechanisms:

  • Serotonin Receptor Modulation : Acts as a selective antagonist at the 5-HT1A receptor, potentially modulating serotonergic signaling pathways involved in anxiety and depression.
  • Dopamine Receptor Interaction : Related compounds have shown activity at dopamine receptors, suggesting that this compound may also affect dopaminergic systems.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring, methoxy groupSelective 5-HT1A antagonist
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideFluorine substitutionEnhanced receptor binding affinity
2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideHydroxyl group additionAltered receptor affinity

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a significant role in pathogenesis.

Acetylcholinesterase Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor , which could lead to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for cognitive function and memory retention, making it a candidate for further studies in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameBinding Affinity (Ki)SelectivityTherapeutic Potential
This compoundModerateHigh for 5-HT1AAnxiety, Depression
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideHighBroad (5-HT & DA)Schizophrenia, Parkinson's
2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideLowModerateCognitive Disorders

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, and what are the critical reaction conditions?

  • Methodology : The compound is synthesized via nucleophilic substitution or amide coupling. For example, piperazine derivatives are reacted with halogenated intermediates under reflux in aprotic solvents like acetonitrile, with K₂CO₃ as a base. Key steps include controlling temperature (60–100°C) and reaction time (4–12 hours) to optimize yield. Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in silica) .

Q. How is the three-dimensional structure of this compound confirmed using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using a Rigaku SPIDER diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 103 K yields parameters such as a monoclinic P21/n space group (a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, β = 108.5°). Structural refinement via SHELXL achieves R values < 0.05, with hydrogen atoms constrained using riding models .

Q. What spectroscopic techniques are employed to characterize intermediates and final products?

  • Methodology :

  • ¹H/¹³C NMR : Chemical shifts (δ) for aromatic protons (6.2–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns.
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) validate molecular weight .
  • IR spectroscopy : Amide C=O stretches (~1670 cm⁻¹) and aromatic C-H bends (~690 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with dopamine or serotonin receptors?

  • Methodology : Docking software (e.g., AutoDock Vina) is used to simulate binding to receptors like D3 or 5-HT1A. Ligand preparation includes optimizing protonation states (pH 7.4), while receptor grids are centered on crystallographic binding sites. Key interactions (e.g., hydrogen bonds with Ser192/193 in D3 receptors or π-π stacking with Phe330 in 5-HT1A) are analyzed using PyMOL .

Q. What pharmacophore models guide its structural optimization for enhanced bioactivity?

  • Methodology : Pharmacophore features (hydrogen bond acceptors, aromatic rings) are derived from active analogs. Quantitative structure-activity relationship (QSAR) models use descriptors like logP and polar surface area to predict affinity. For example, introducing electron-withdrawing groups (e.g., -NO₂) at the benzamide ring improves receptor binding .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodology :

  • Assay standardization : Compare IC50 values under identical conditions (e.g., radioligand binding vs. functional cAMP assays).
  • Structural analogs : Test derivatives to isolate the effect of substituents (e.g., 2-methoxyphenyl vs. 3-hydroxyphenyl on piperazine) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logD > 2 correlates with improved blood-brain barrier penetration) .

Q. How does crystallographic packing influence its physicochemical properties?

  • Methodology : Crystal packing analysis (Mercury software) reveals intermolecular interactions. For example, C-H···O bonds between the methoxy group and adjacent benzamide rings enhance thermal stability (Tₘ > 160°C). Stacking distances (3.4–3.8 Å) indicate π-π interactions that may affect solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.